3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester
Overview
Description
“3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole in a good yield .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, the Fischer indole synthesis involves the formation of an imine and its subsequent cyclization . Other reactions include the alkylation of indole nitrogen, transesterification, and ester hydrolysis .
Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis and antiviral activities of various indole derivatives, including compounds structurally related to 3-Iodo-5-methyl-1H-indole-2-carboxylic acid ethyl ester, have been explored. For instance, Ivashchenko et al. (2014) synthesized new ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. Their study focused on evaluating cytotoxicities and antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivashchenko et al., 2014).
Chemical Synthesis
The chemical synthesis of indole-2-carboxylic esters, which are related to this compound, has been a subject of research. Cai et al. (2009) developed a synthesis method through a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process (Cai et al., 2009). Furthermore, Rossi et al. (2006) described the use of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester as an intermediate in the synthesis of various 2-carbosubstituted indoles (Rossi et al., 2006).
Isolation from Natural Sources
Research has also been conducted on isolating indole derivatives from natural sources. Abdjul et al. (2015) isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge Ircinia sp. This indicates the presence of similar compounds in nature, potentially offering a natural source for derivatives akin to this compound (Abdjul et al., 2015).
Pharmacological Investigation
Gokulan et al. (2012) synthesized a new series of pyrazole-4-carboxylic acid ethyl esters, structurally related to indole derivatives, and investigated their analgesic and anti-inflammatory activities. This kind of research can provide insights into the potential pharmacological uses of related compounds like this compound (Gokulan et al., 2012).
Future Directions
Future directions for the research and development of “3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” and similar compounds could involve the design and synthesis of new functionalized indoles , as well as the exploration of their potential applications in the treatment of various diseases .
Mechanism of Action
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole derivatives in general have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives, in general, interact with their targets causing changes that lead to their various biological activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific structure and the receptors they interact with .
Result of Action
Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUECAXYFLMFLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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